molecular formula C12H16BrF3N4O2 B10961400 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)propanamide

2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)propanamide

Cat. No.: B10961400
M. Wt: 385.18 g/mol
InChI Key: OWKXQMBQMARJDT-UHFFFAOYSA-N
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Description

2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOPROPANAMIDE is a complex organic compound characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to a pyrazole ring, which is further connected to a morpholine ring via a propanamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOPROPANAMIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of Bromine and Trifluoromethyl Groups: The bromine and trifluoromethyl groups can be introduced via electrophilic substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while trifluoromethylation can be carried out using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

    Attachment of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrazole ring is replaced by a morpholine derivative.

    Formation of the Propanamide Linkage: The final step involves the formation of the propanamide linkage, which can be achieved through amide bond formation reactions using reagents like carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOPROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, H2/Pd

    Substitution: Nucleophiles like amines, thiols, or alkoxides

    Coupling: Palladium catalysts, boronic acids, bases like K2CO3 or NaOH

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can yield a variety of substituted derivatives, and coupling reactions can produce biaryl or vinyl derivatives.

Scientific Research Applications

2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOPROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials, such as polymers or coatings with specific properties.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and processes.

    Chemical Biology: The compound can serve as a probe to investigate the function of specific proteins or enzymes in cells.

Mechanism of Action

The mechanism of action of 2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOPROPANAMIDE depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the bromine atom can participate in halogen bonding interactions with the target protein.

Comparison with Similar Compounds

Similar Compounds

    2-[4-BROMO-5-METHYL-1H-PYRAZOL-1-YL]-N-MORPHOLINOPROPANAMIDE: Lacks the trifluoromethyl group, which may result in different biological activity and properties.

    2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOPROPANAMIDE: Contains a chlorine atom instead of bromine, which can affect its reactivity and interactions with biological targets.

    2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-PIPERIDINOPROPANAMIDE: Contains a piperidine ring instead of morpholine, which can influence its pharmacokinetic properties.

Uniqueness

2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOPROPANAMIDE is unique due to the combination of its bromine, methyl, and trifluoromethyl groups attached to the pyrazole ring, along with the morpholine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H16BrF3N4O2

Molecular Weight

385.18 g/mol

IUPAC Name

2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-morpholin-4-ylpropanamide

InChI

InChI=1S/C12H16BrF3N4O2/c1-7-9(13)10(12(14,15)16)17-20(7)8(2)11(21)18-19-3-5-22-6-4-19/h8H,3-6H2,1-2H3,(H,18,21)

InChI Key

OWKXQMBQMARJDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)NN2CCOCC2)C(F)(F)F)Br

Origin of Product

United States

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